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molecular formula C11H9ClN2O2 B1362605 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone CAS No. 2514-18-3

4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone

Cat. No. B1362605
M. Wt: 236.65 g/mol
InChI Key: RSTBYGMJEKPLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06307047B1

Procedure details

The title compound was prepared according to the method of (S. Cho et al. described in J. Het. Chem., (1996), 33, 1579-1582), starting with the N-phenyl-dichloropyridazinone. A mixture of 2-phenyl-4,5-dichloro-3(2H)-pyridazinone (1 g, 4.1 mmol) and finely powdered, anhydrous K2CO3 (580 mg, 4.2 mmol) in 50 mL of methanol was heated at reflux for 5 hours and concentrated in vacuo. The residue was partitioned between water and ethyl acetate. The acetate layer was washed with water, and brine to provide 2-phenyl-4-chloro-5-methoxy-3(2H)-pyridazinone (yield: 920 mg, 95%). 1H NMR (300 MHz, DMSO-d6) δ 4.15 (s, 3H), 7.50 (m, 5H), 8.43 (s, 1H). MS (DCI/NH3) m/z 237 (M+H)+, 254 (M+NH4)+.
Name
N-phenyl-dichloropyridazinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
580 mg
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(N2C=C(Cl)C(Cl)[C:9](=[O:15])N2)C=CC=CC=1.[C:16]1([N:22]2[C:27](=[O:28])[C:26]([Cl:29])=[C:25](Cl)[CH:24]=[N:23]2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C([O-])([O-])=O.[K+].[K+]>CO>[C:16]1([N:22]2[C:27](=[O:28])[C:26]([Cl:29])=[C:25]([O:15][CH3:9])[CH:24]=[N:23]2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3.4|

Inputs

Step One
Name
N-phenyl-dichloropyridazinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N1NC(C(C(=C1)Cl)Cl)=O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1N=CC(=C(C1=O)Cl)Cl
Step Three
Name
Quantity
580 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water and ethyl acetate
WASH
Type
WASH
Details
The acetate layer was washed with water, and brine

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1N=CC(=C(C1=O)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 920 mg
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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